2-(2-methyl-1H-indol-3-yl)-N,N-bis(2-methylpropyl)-2-oxoacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-methyl-1H-indol-3-yl)-N,N-bis(2-methylpropyl)-2-oxoacetamide is a synthetic compound belonging to the indole family Indole derivatives are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and dyes
Mechanism of Action
Target of Action
Similar compounds such as naproxen and tryptamine derivatives have been known to interact with cyclooxygenase (cox) isoenzymes, cox-1, and cox-2 , and serotonin receptors respectively. These targets play crucial roles in inflammation and neurological processes.
Mode of Action
Based on the known actions of similar compounds, it can be inferred that it might inhibit cox enzymes, thereby reducing the production of prostaglandins and thromboxanes, which are involved in inflammation and pain . Additionally, it might interact with serotonin receptors, influencing various processes in the central nervous system .
Biochemical Pathways
Similar compounds are known to affect the arachidonic acid pathway (via cox inhibition) and serotonin signaling pathways .
Result of Action
Based on the known effects of similar compounds, it can be inferred that it might have anti-inflammatory effects (via cox inhibition) and neurological effects (via serotonin receptor interaction) .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methyl-1H-indol-3-yl)-N,N-bis(2-methylpropyl)-2-oxoacetamide typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Methyl Group: The methyl group at the 2-position of the indole ring can be introduced via Friedel-Crafts alkylation using methyl chloride and a Lewis acid catalyst like aluminum chloride.
Amide Bond Formation: The final step involves the formation of the amide bond. This can be achieved by reacting the indole derivative with N,N-bis(2-methylpropyl)amine and an acyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(2-methyl-1H-indol-3-yl)-N,N-bis(2-methylpropyl)-2-oxoacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amide derivatives.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nitration using nitric acid and sulfuric acid mixture.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of reduced amide derivatives.
Substitution: Formation of nitro, sulfo, or halo derivatives.
Scientific Research Applications
2-(2-methyl-1H-indol-3-yl)-N,N-bis(2-methylpropyl)-2-oxoacetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Comparison with Similar Compounds
Similar Compounds
N-(2-(1H-Indol-3-yl)ethyl)-2-(4-isobutylphenyl)propanamide: Similar indole derivative with different substituents.
(2-Methyl-1H-indol-3-yl)acetic acid: Another indole derivative with a carboxylic acid group.
N-((1-methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl or triazolyl)-N-(3,4,5-trimethoxyphenyl)acetamides: Indole derivatives with additional heterocyclic rings.
Uniqueness
2-(2-methyl-1H-indol-3-yl)-N,N-bis(2-methylpropyl)-2-oxoacetamide is unique due to its specific substitution pattern and the presence of the N,N-bis(2-methylpropyl) group. This structural uniqueness may confer distinct biological activities and chemical reactivity compared to other indole derivatives.
Properties
IUPAC Name |
2-(2-methyl-1H-indol-3-yl)-N,N-bis(2-methylpropyl)-2-oxoacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O2/c1-12(2)10-21(11-13(3)4)19(23)18(22)17-14(5)20-16-9-7-6-8-15(16)17/h6-9,12-13,20H,10-11H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAOCJBLQCDLZAD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C(=O)C(=O)N(CC(C)C)CC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.